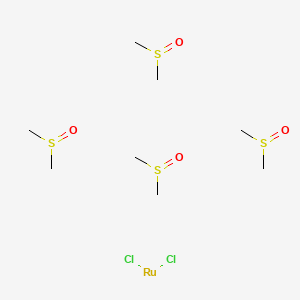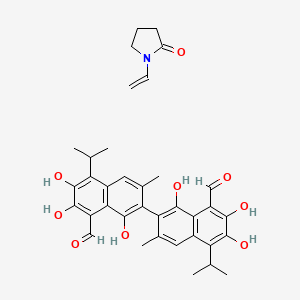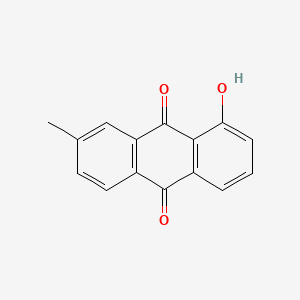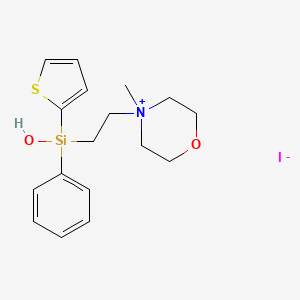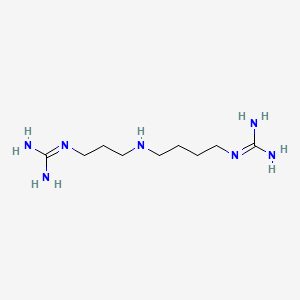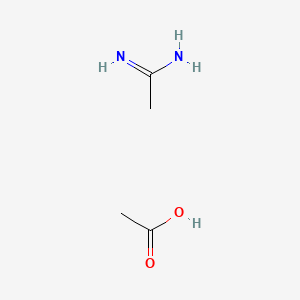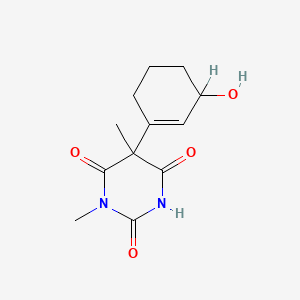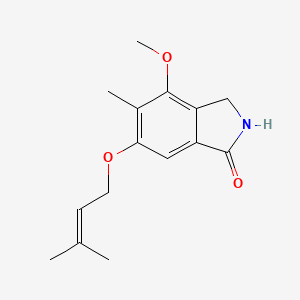
Zinnimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinnimidine is a member of isoindoles.
Aplicaciones Científicas De Investigación
Isolation and Identification from Natural Sources
Zinnimidine has been identified as a metabolite isolated from the culture liquid of Alternaria porri. This discovery represents the first time Zinnimidine was identified as a naturally occurring product. The study focused on understanding the structure and nature of these metabolites (Suemitsu et al., 1995).
Relation to Phytotoxicity
Research on Zinnimidine also includes its identification among a series of zinniol-related compounds isolated from Alternaria cichorii. These compounds were noted for their varying degrees of phytotoxicity, which is a significant area of interest in the study of plant pathology and bioactive compounds (Stierle et al., 1993).
Synthesis Techniques
Advances in synthesis techniques have allowed for the first total synthesis of phytotoxins like cichorine and zinnimidine. This synthetic approach involves sequential connections of functionalities on the aromatic nucleus, followed by a cyclization process. This study is important for the development of synthetic methods for complex natural products (Moreau et al., 2005).
Propiedades
Número CAS |
148717-77-5 |
|---|---|
Nombre del producto |
Zinnimidine |
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C15H19NO3/c1-9(2)5-6-19-13-7-11-12(8-16-15(11)17)14(18-4)10(13)3/h5,7H,6,8H2,1-4H3,(H,16,17) |
Clave InChI |
DSOITGJEUKHAJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C |
SMILES canónico |
CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C |
Sinónimos |
4-methoxy-5-methyl-6-(3-methylbut-2-enyloxy)-2,3-dihydro-1H-isoindol-1-one zinnimidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



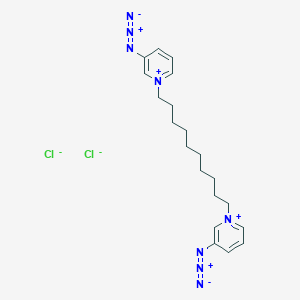


![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)
